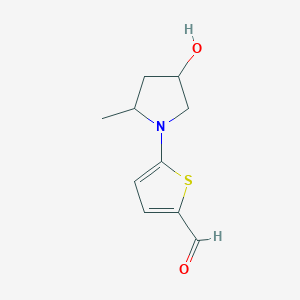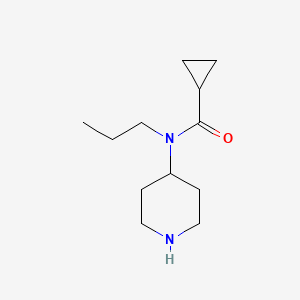
N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide typically involves multi-component reactions. One common method includes the reaction of piperidine derivatives with cyclopropanecarboxylic acid derivatives under specific conditions. The reaction is often catalyzed by dual-functional ionic liquids, which provide a green and efficient approach . The reaction conditions usually involve refluxing in ethanol, leading to high yields and selectivity .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs hydrogenation, cyclization, and cycloaddition reactions. These methods are optimized for large-scale production, ensuring cost-effectiveness and high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Piperidin-4-YL)benzamide: Another piperidine derivative with similar biological activities.
1,4-Disubstituted Piperidines: These compounds also exhibit significant biological activities and are used in various therapeutic applications
Uniqueness
N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its cyclopropane moiety, in particular, contributes to its stability and reactivity, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C12H22N2O |
|---|---|
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
N-piperidin-4-yl-N-propylcyclopropanecarboxamide |
InChI |
InChI=1S/C12H22N2O/c1-2-9-14(12(15)10-3-4-10)11-5-7-13-8-6-11/h10-11,13H,2-9H2,1H3 |
InChI-Schlüssel |
ISZGMSTUQRTQNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C1CCNCC1)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
![2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid](/img/structure/B13162645.png)
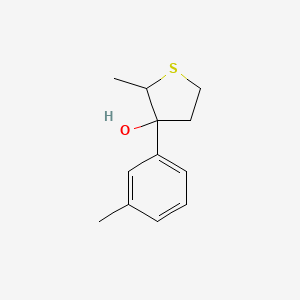
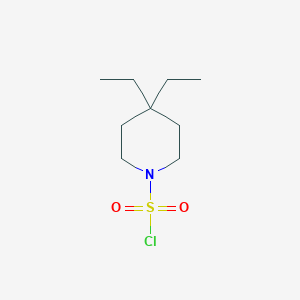
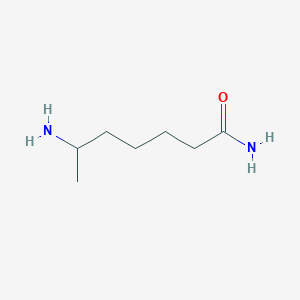
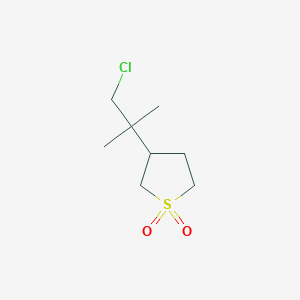
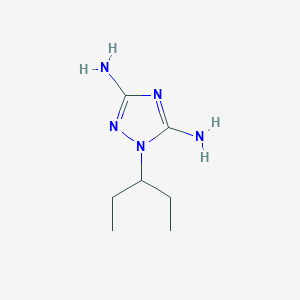
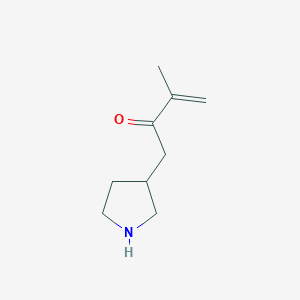
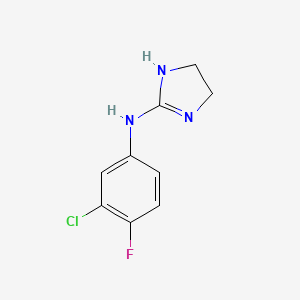
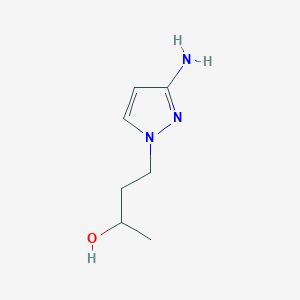
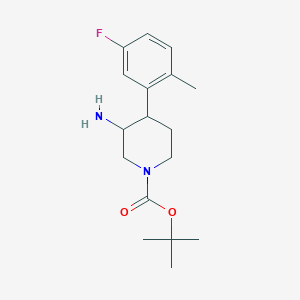
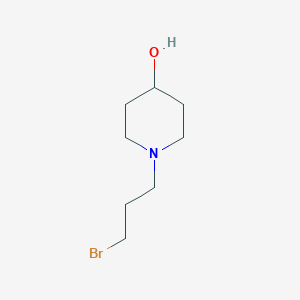
![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)
